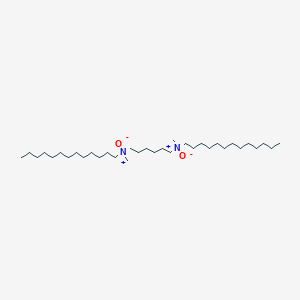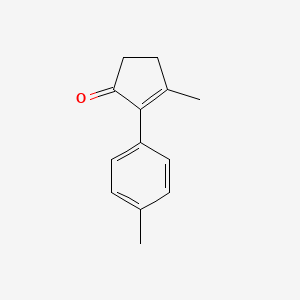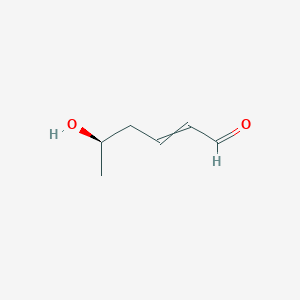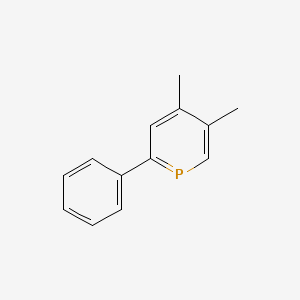
4,5-Dimethyl-2-phenylphosphinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-phenylphosphinine is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and two methyl groups. This compound is part of the broader class of phosphinines, which are known for their unique chemical properties and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-phenylphosphinine typically involves the reaction of a suitable phosphine precursor with methylating agents. One common method involves the reaction of dichlorophenylphosphine with methylmagnesium halide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:
(C6H5)Cl2P+2CH3MgBr→(C6H5)(CH3)2P+2MgBrCl
The product is then purified by distillation under reduced pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dimethyl-2-phenylphosphinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: The original phosphine compound.
Substitution: Various substituted phosphinines depending on the reagents used.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-phenylphosphinine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-2-phenylphosphinine involves its interaction with molecular targets through its phosphorus atom. The compound can coordinate with metal centers, influencing catalytic processes and chemical reactions. The pathways involved include:
Coordination with metal ions: Enhancing catalytic activity.
Interaction with biological molecules: Potential therapeutic effects.
Comparación Con Compuestos Similares
- Dimethylphenylphosphine
- Triphenylphosphine
- Trimethylphosphine
Comparison: 4,5-Dimethyl-2-phenylphosphinine is unique due to its specific substitution pattern on the phosphorus atom, which imparts distinct chemical properties. Compared to dimethylphenylphosphine, it has additional methyl groups that can influence its reactivity and coordination behavior. Triphenylphosphine and trimethylphosphine, while similar, differ in their steric and electronic properties, making this compound a valuable compound for specific applications .
Propiedades
Número CAS |
72553-94-7 |
|---|---|
Fórmula molecular |
C13H13P |
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-phenylphosphinine |
InChI |
InChI=1S/C13H13P/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Clave InChI |
JZKGODFDIFZXNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=PC=C1C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




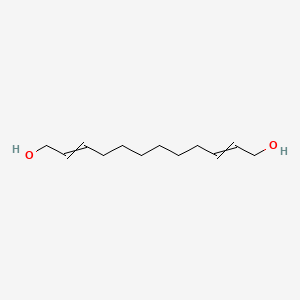
![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)
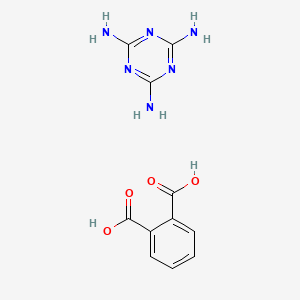

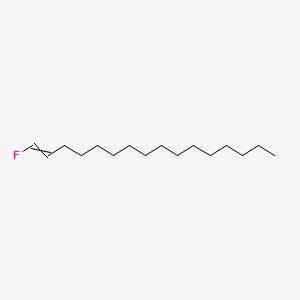

![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)


